Patent-Validated Reactivity in Stille Coupling for PI3K Inhibitor Assembly
In the synthesis of a key PI3-kinase inhibitor intermediate (2-methyl-N-{6-[3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl]-1H-indazol-4-yl}-1,3-thiazole-4-carboxamide, CAS 1309778-67-3), the target compound undergoes a Stille coupling with 2-methyl-N-[1-(phenylsulfonyl)-6-(trimethylstannanyl)-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in DMF, proceeds over 1.25 hours to yield the coupled product. While exact yields are not disclosed for this specific step, the successful execution of this reaction under standard conditions is a critical path for accessing the patented inhibitor class [1].
| Evidence Dimension | Structural suitability for Stille cross-coupling |
|---|---|
| Target Compound Data | 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1309778-79-7); reaction executed successfully |
| Comparator Or Baseline | 5-Chloro, 5-iodo, or non-halogenated analogs of pyrazolo[3,4-b]pyridine; not reported in this specific coupling context |
| Quantified Difference | N/A; successful reaction reported only for the target compound in the specific patent example |
| Conditions | Stille coupling: Pd(PPh3)4, DMF, 1.25 h, reaction temperature not specified |
Why This Matters
Procurement must match the patented synthetic route; using an alternative halogen (e.g., Cl or I) would require re-optimization of the coupling conditions, introducing risk and cost.
- [1] Molaid.com. 5-bromo-3-methylsulfonyl-2H-pyrazolo[3,4-b]pyridine (CAS 1309778-79-7) - Reaction Information and Downstream Product. Accessed 2026. View Source
- [2] US20120238571A1 - Indazole Derivatives as PI 3-Kinase. Glaxo Group Limited, 2012. View Source
